2-Oxetanemethanamine
Overview
Description
2-Oxetanemethanamine is an organic compound with the molecular formula C₄H₉NO. It features a four-membered oxetane ring attached to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxetanemethanamine can be synthesized through multiple steps starting from 2-methylpropan-2-ol. The process involves several reactions, including ring expansion and amination . Another method involves the reaction of potassium tert-butoxide with 2-[(1-ethoxyethoxy)methyl]ethylene oxide, followed by further reactions with sulfonyl and phthalamide compounds .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and safety, avoiding the use of hazardous reagents like sodium azide and palladium-carbon catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-Oxetanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxetane derivatives and substituted amines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-Oxetanemethanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Oxetanemethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate in the synthesis of compounds that modulate biological pathways, such as glucagon-like peptide-1 receptor agonists. These pathways are crucial for regulating glucose metabolism and insulin secretion .
Comparison with Similar Compounds
Oxetan-2-ylmethanamine: A closely related compound with similar structural features.
N,N-bis(phenylmethyl)-2-Oxetanemethanamine: Another derivative with additional phenylmethyl groups.
Uniqueness: 2-Oxetanemethanamine stands out due to its simple yet versatile structure, making it a valuable intermediate in various synthetic pathways. Its ability to undergo multiple types of chemical reactions and its applications in medicinal chemistry highlight its uniqueness .
Properties
IUPAC Name |
oxetan-2-ylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEFNAHLCTUWAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604738 | |
Record name | 1-(Oxetan-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882402-12-2 | |
Record name | 1-(Oxetan-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(oxetan-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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